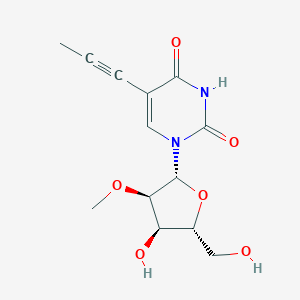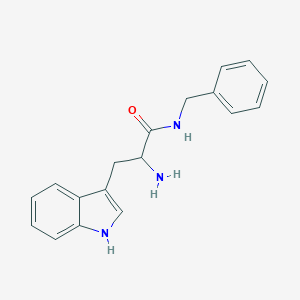
2,3-Difluoro-6-trifluoromethylbenzaldehyde
Übersicht
Beschreibung
2,3-Difluoro-6-trifluoromethylbenzaldehyde (DFTBA) is a versatile organic compound that has been used in a variety of scientific research applications. It has a unique chemical structure that has enabled it to be used in a variety of ways, including as a reagent, an intermediate, and a catalyst. DFTBA is an important precursor for the synthesis of many compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. The unique properties of DFTBA have made it attractive for use in a wide range of laboratory experiments and scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Aromatic Compounds
2,3-Difluoro-6-trifluoromethylbenzaldehyde: is a valuable intermediate in the synthesis of complex fluorinated aromatic compounds. Its trifluoromethyl group is particularly significant in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, bioavailability, and membrane permeability . The compound can be used to introduce fluorine atoms into aromatic rings, which is a common modification in the development of new drugs and pesticides.
Building Blocks for Heterocyclic Compounds
This compound serves as a precursor for the construction of various heterocyclic compounds. For instance, it can be involved in the synthesis of quinazolines, a class of compounds with a wide range of biological activities, including antitumor, antifungal, and antibacterial properties .
Wirkmechanismus
Target of Action
It’s known that benzaldehyde derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Benzaldehyde derivatives are often involved in electrophilic aromatic substitution reactions, where they can interact with nucleophilic sites on their biological targets .
Biochemical Pathways
Benzaldehyde derivatives can potentially influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s fluorine substitutions may enhance its metabolic stability and bioavailability .
Result of Action
Benzaldehyde derivatives can have a variety of effects depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-difluoro-6-(trifluoromethyl)benzaldehyde . These factors can include pH, temperature, and the presence of other compounds.
Eigenschaften
IUPAC Name |
2,3-difluoro-6-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHUUTUSTXSLEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451289 | |
| Record name | 2,3-Difluoro-6-trifluoromethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186517-43-1 | |
| Record name | 2,3-Difluoro-6-trifluoromethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B67520.png)
![1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B67521.png)

![Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B67528.png)




![1-[(3S)-3-Methylprolyl]pyrrolidine](/img/structure/B67535.png)



![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)
